4-Methoxyoxindole

Description

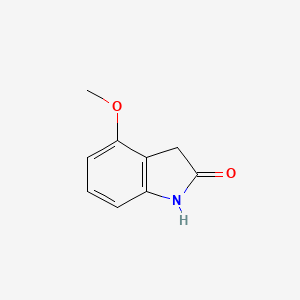

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-methoxy-1,3-dihydroindol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2/c1-12-8-4-2-3-7-6(8)5-9(11)10-7/h2-4H,5H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WINOEVFNWAEXIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1CC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20344332 | |

| Record name | 4-Methoxyoxindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20344332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7699-17-4 | |

| Record name | 4-Methoxyoxindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20344332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Methoxy-2-indolinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Significance of the 4-Methoxyoxindole Scaffold

An In-Depth Technical Guide to the Synthesis of 4-Methoxyoxindole: Pathways and Mechanisms

The oxindole core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of natural products and synthetic compounds with significant biological activity. The this compound derivative, in particular, serves as a crucial building block in the synthesis of various pharmacologically relevant molecules.[1] Its strategic importance lies in the methoxy group's electronic influence on the aromatic ring, which can modulate the binding affinity and selectivity of target compounds in drug discovery programs, including the development of anticancer agents and inhibitors for enzymes like HIV-1 integrase.[1]

This guide provides a comprehensive overview of the primary synthetic pathways to this compound, designed for researchers and drug development professionals. We will delve into the mechanistic underpinnings of these transformations, explaining the causality behind experimental choices and providing detailed, field-proven protocols.

Overview of Synthetic Strategies

The construction of the this compound ring system is predominantly achieved through intramolecular cyclization reactions. The choice of strategy often depends on the availability of starting materials and the desired substitution pattern. The most powerful and versatile methods rely on transition-metal catalysis, particularly with palladium, which facilitates the formation of the critical C-N or C-C bond to close the five-membered ring.

Caption: Core synthetic strategies for this compound.

Pathway 1: Palladium-Catalyzed Intramolecular Heck Cyclization

The intramolecular Heck reaction is a robust method for constructing the oxindole core. This pathway typically involves the palladium-catalyzed cyclization of an N-protected o-halo-acrylamide derivative. For this compound, the precursor would be an appropriately substituted N-acryloyl-3-methoxyaniline.

Mechanistic Rationale

The catalytic cycle of the Heck reaction is a well-established sequence involving palladium cycling between the Pd(0) and Pd(II) oxidation states. The choice of ligand is critical, as it influences the stability of the catalyst, the rate of oxidative addition, and the regioselectivity of the cyclization. Ligands such as 2-(di-tert-butylphosphino)biphenyl are often employed for their ability to promote efficient C-N bond formation.[2]

Caption: Catalytic cycle of the intramolecular Heck reaction.

Experimental Protocol: Heck Cyclization

This protocol is adapted from established methods for oxindole synthesis.[2][3]

-

Reactor Setup: To a dry, argon-purged reaction vessel, add N-(2-chloro-3-methoxyphenyl)acrylamide (1.0 equiv), palladium acetate (Pd(OAc)₂, 0.05 equiv), and 2-(di-tert-butylphosphino)biphenyl (0.10 equiv).

-

Solvent and Base Addition: Add anhydrous toluene as the solvent, followed by triethylamine (Et₃N, 2.0 equiv) as the base.

-

Reaction Conditions: Heat the mixture to 100-110 °C and stir vigorously for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

Workup: Upon completion, cool the reaction to room temperature and filter through a pad of Celite to remove the palladium catalyst.

-

Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product by column chromatography on silica gel to yield this compound.

| Parameter | Condition | Rationale |

| Catalyst | Pd(OAc)₂ | Precursor to the active Pd(0) species. |

| Ligand | 2-(di-tert-butylphosphino)biphenyl | Bulky, electron-rich ligand that promotes oxidative addition and reductive elimination.[2] |

| Base | Triethylamine (Et₃N) | Neutralizes the H-X acid formed during the catalytic cycle, regenerating the Pd(0) catalyst.[2] |

| Solvent | Toluene | High-boiling, non-polar solvent suitable for palladium catalysis. |

| Temperature | 100-110 °C | Provides the necessary thermal energy to overcome the activation barriers of the catalytic cycle. |

| Typical Yield | 70-90% | Varies with substrate and precise conditions. |

Pathway 2: Intramolecular Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis for forming C-N bonds.[4][5] Its intramolecular variant provides a direct and high-yielding route to oxindoles from α-chloroacetanilides. This approach is particularly advantageous due to its high functional group tolerance.[2]

Mechanistic Rationale

The reaction proceeds via a Pd(0)/Pd(II) catalytic cycle. An active Pd(0) complex undergoes oxidative addition into the aryl C-Cl bond of the N-chloroacetyl-3-methoxyaniline precursor. The amide nitrogen then displaces the chloride ligand on the palladium center. A strong, non-nucleophilic base deprotonates the coordinated amide, and the resulting complex undergoes reductive elimination to form the C-N bond of the oxindole ring, regenerating the Pd(0) catalyst.[4][6][7]

Caption: Catalytic cycle of intramolecular Buchwald-Hartwig amination.

Experimental Protocol: Buchwald-Hartwig Cyclization

This protocol is based on the highly efficient method developed by Buchwald and coworkers.[2]

-

Reactor Setup: In a glovebox, charge a reaction tube with 2-chloro-N-(3-methoxyphenyl)acetamide (1.0 equiv), Pd₂(dba)₃ (0.01 equiv), and a suitable phosphine ligand (e.g., XantPhos, 0.02 equiv).[8]

-

Base and Solvent: Add sodium tert-butoxide (NaOtBu, 1.2 equiv) as the base. Add anhydrous dioxane or toluene as the solvent.

-

Reaction Conditions: Seal the tube and heat the mixture to 80-100 °C for 4-12 hours. Monitor the reaction's completion via LC-MS.

-

Workup: After cooling, dilute the reaction mixture with ethyl acetate and quench with a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extraction: Separate the layers and extract the aqueous phase with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).

-

Purification: Filter and concentrate the solution. Purify the resulting crude material via silica gel chromatography to afford pure this compound.

| Parameter | Condition | Rationale |

| Catalyst | Pd₂(dba)₃ / Phosphine Ligand | A robust Pd(0) source. The choice of ligand (e.g., XantPhos, BINAP) is crucial for reaction efficiency.[4][8] |

| Base | Sodium tert-butoxide (NaOtBu) | A strong, non-nucleophilic base required to deprotonate the amide nitrogen, facilitating reductive elimination.[8] |

| Solvent | Dioxane / Toluene | Aprotic solvents that are compatible with the catalyst system and reagents. |

| Temperature | 80-100 °C | Sufficient to promote catalysis without significant decomposition of starting materials or products. |

| Typical Yield | 85-98% | Generally very high-yielding and reliable.[2] |

Pathway 3: Friedel-Crafts Type Intramolecular Cyclization

A classic approach to oxindoles involves the intramolecular Friedel-Crafts acylation of an N-protected phenylacetic acid derivative. For this compound, the starting material is typically 4-methoxyphenylacetic acid, which is first converted to an N-substituted amide.[9]

Mechanistic Rationale

This pathway does not rely on transition-metal catalysis. The key step is an electrophilic aromatic substitution. The N-acylamino acid is first converted to a more reactive species, such as an acid chloride (using SOCl₂ or (COCl)₂) or activated by a strong Lewis acid or superacid (e.g., polyphosphoric acid (PPA), Eaton's reagent). This generates a highly electrophilic acylium ion or a related complex, which is then attacked by the electron-rich aromatic ring at the ortho position to the activating methoxy group, followed by rearomatization to form the oxindole ring.

Caption: Mechanism of Friedel-Crafts type cyclization.

Experimental Protocol: Friedel-Crafts Cyclization

-

Starting Material Prep: Prepare N-formyl-4-methoxyphenylacetamide from 4-methoxyphenylacetic acid.[9][10]

-

Reaction Setup: Add the N-formyl-4-methoxyphenylacetamide (1.0 equiv) to polyphosphoric acid (PPA) (10-20 equiv by weight).

-

Reaction Conditions: Heat the viscous mixture to 80-100 °C with efficient mechanical stirring for 1-3 hours.

-

Quenching: Cool the reaction mixture and carefully pour it onto crushed ice with vigorous stirring.

-

Extraction: Extract the resulting aqueous suspension with ethyl acetate or dichloromethane.

-

Neutralization & Wash: Wash the combined organic extracts with saturated sodium bicarbonate solution until neutral, then with brine.

-

Purification: Dry the organic phase over Na₂SO₄, filter, and evaporate the solvent. Purify the crude product by recrystallization or column chromatography.

| Parameter | Condition | Rationale |

| Reagent | Polyphosphoric Acid (PPA) | Acts as both a strong Brønsted acid catalyst and a dehydrating agent to promote the formation of the electrophilic acylium species. |

| Substrate | N-acyl-4-methoxyphenylacetamide | The acyl group on the nitrogen is required to activate the molecule for cyclization. |

| Temperature | 80-100 °C | Required to overcome the high activation energy of the intramolecular acylation. |

| Workup | Quenching on ice | Exothermic quenching requires careful temperature control to prevent side reactions. |

| Typical Yield | 50-75% | Generally lower and less "clean" than palladium-catalyzed methods, often requiring more rigorous purification. |

Conclusion and Outlook

The synthesis of this compound can be achieved through several robust pathways. For efficiency, functional group tolerance, and high yields, modern palladium-catalyzed methods such as the intramolecular Heck reaction and Buchwald-Hartwig amination are the strategies of choice.[2] These methods have become indispensable tools in pharmaceutical and academic laboratories. While classic Friedel-Crafts cyclizations offer a metal-free alternative, they often suffer from harsher conditions and lower yields. The selection of a specific pathway will ultimately be guided by factors such as substrate availability, scalability, and the specific requirements of the overall research program.

References

- 1. goldbio.com [goldbio.com]

- 2. Oxindole synthesis [organic-chemistry.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. research.rug.nl [research.rug.nl]

- 7. youtube.com [youtube.com]

- 8. chemrxiv.org [chemrxiv.org]

- 9. 4-Methoxyphenylacetic Acid | C9H10O3 | CID 7690 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

4-Methoxyoxindole: A Technical Overview of its Potential Anticancer Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methoxyoxindole, a derivative of the oxindole scaffold, represents a class of heterocyclic compounds with significant potential in oncology. While direct, in-depth research on the specific mechanism of action of this compound in cancer cells is emerging, the broader family of indole and oxindole derivatives has been extensively studied, revealing a range of anticancer activities. This technical guide synthesizes the current understanding of the potential mechanisms through which this compound may exert its effects, drawing parallels from closely related analogs and outlining key signaling pathways implicated in its putative anticancer activity. This document provides a comprehensive resource for researchers, including detailed experimental protocols and visual representations of cellular pathways, to facilitate further investigation into this promising compound.

Introduction

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic bioactive compounds. Oxindole, an oxidized derivative of indole, and its substituted analogs have demonstrated a wide spectrum of pharmacological activities, including potent anticancer effects. These compounds are known to interfere with fundamental cellular processes in cancer cells, such as proliferation, survival, and cell cycle progression. This compound, characterized by a methoxy group at the fourth position of the oxindole ring, is a subject of growing interest for its potential as a therapeutic agent. This guide explores its hypothesized mechanisms of action, supported by data from related compounds and general principles of cancer cell biology.

Potential Molecular Targets and Mechanisms of Action

Based on the activities of structurally similar compounds, this compound is likely to exert its anticancer effects through a multi-targeted approach, primarily by inducing cell cycle arrest and apoptosis.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a critical process that is often dysregulated in cancer. Many indole and oxindole derivatives have been shown to induce apoptosis in cancer cells through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

-

Intrinsic Pathway: This pathway is triggered by intracellular stress, leading to the release of cytochrome c from the mitochondria. Cytochrome c then activates a cascade of caspases, ultimately leading to cell death.

-

Extrinsic Pathway: This pathway is initiated by the binding of extracellular ligands to death receptors on the cell surface, leading to the activation of a separate caspase cascade.

Cell Cycle Arrest

The cell cycle is a tightly regulated process that governs cell division. Cancer cells often exhibit uncontrolled proliferation due to defects in cell cycle checkpoints. Several oxindole derivatives have been reported to induce cell cycle arrest at different phases, most commonly at the G0/G1 or G2/M phases, thereby preventing cancer cell division.

A Potential Key Target: GADD45G

Recent research on the structurally related compound, 4-methoxydalbergione (4MOD), has identified the Growth Arrest and DNA Damage-inducible gamma (GADD45G) protein as a key molecular target in liver cancer cells.[1][2][3] GADD45G is a tumor suppressor that plays a crucial role in cell cycle regulation and the cellular response to DNA damage.[2] Upregulation of GADD45G by 4MOD was shown to inhibit cancer cell proliferation and migration while promoting apoptosis.[1] Given the structural similarity, it is plausible that this compound may share this mechanism of action.

Signaling Pathways

The anticancer effects of this compound are likely mediated by its influence on critical signaling pathways that regulate cell survival and proliferation.

The GADD45G-MAPK Signaling Axis

As implicated by studies on 4-methoxydalbergione, a potential mechanism for this compound involves the upregulation of GADD45G, which in turn modulates the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[1] The MAPK pathway is a key regulator of cellular processes including proliferation, differentiation, and apoptosis.[1] Dysregulation of this pathway is a common feature of many cancers.[1]

Caption: Putative GADD45G-MAPK signaling pathway activated by this compound.

General Apoptosis Signaling

The induction of apoptosis by this compound would likely involve the canonical intrinsic and extrinsic pathways, culminating in the activation of executioner caspases.

Caption: Overview of the intrinsic and extrinsic apoptosis pathways.

Cell Cycle Regulation

The arrest of the cell cycle is controlled by a complex network of cyclins and cyclin-dependent kinases (CDKs). This compound may influence the expression or activity of these key regulatory proteins.

Caption: Potential points of cell cycle arrest induced by this compound.

Quantitative Data

While specific IC50 values for this compound are not extensively reported in the public domain, the following table summarizes the cytotoxic activities of some related methoxy-substituted indole and oxindole derivatives against various cancer cell lines. This data serves as a reference for the potential potency of this class of compounds.

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| Methoxy-substituted Hydrazones | K-562 (Leukemia) | 0.04 - 1.2 | [4] |

| BV-173 (Leukemia) | ~1.0 - 5.0 | [4] | |

| KE-37 (Leukemia) | ~1.0 - 6.0 | [4] | |

| SaOS-2 (Osteosarcoma) | ~2.0 - 4.0 | [4] | |

| Methoxy-substituted Flavones | MCF-7 (Breast Cancer) | 3.71 - 4.9 | |

| HCT116 (Colon Cancer) | ~15 - 21 | ||

| 6,7-Annulated-4-substituted Indoles | L1210 (Leukemia) | 0.5 - 4.0 (after 4 days) | [5] |

Experimental Protocols

The following are detailed methodologies for key experiments to investigate the anticancer mechanism of this compound.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Materials:

-

Cancer cell lines of interest

-

Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

This compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

-

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Treat cells with serial dilutions of this compound for 24, 48, or 72 hours. Include a vehicle control (DMSO).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

-

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Materials:

-

Treated and untreated cancer cells

-

Annexin V-FITC Apoptosis Detection Kit

-

Phosphate Buffered Saline (PBS)

-

Flow cytometer

-

-

Procedure:

-

Cell Treatment: Treat cells with this compound at desired concentrations for a specified time.

-

Cell Harvesting: Harvest both adherent and floating cells.

-

Washing: Wash cells with cold PBS.

-

Staining: Resuspend cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to quantify the different cell populations.

-

Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the distribution of cells in the different phases of the cell cycle.

-

Materials:

-

Treated and untreated cancer cells

-

PBS

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

-

-

Procedure:

-

Cell Treatment: Treat cells with this compound.

-

Cell Harvesting: Harvest the cells.

-

Fixation: Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.

-

Staining: Wash the fixed cells and resuspend in PI staining solution.

-

Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases.[6][7]

-

Conclusion and Future Directions

While direct evidence for the mechanism of action of this compound is still being established, the existing literature on related compounds provides a strong foundation for targeted research. The upregulation of GADD45G and subsequent modulation of the MAPK pathway, as seen with 4-methoxydalbergione, presents a compelling hypothesis for the anticancer activity of this compound. Future studies should focus on validating this potential mechanism through target identification and pathway analysis. Furthermore, comprehensive screening of this compound against a panel of cancer cell lines is necessary to determine its cytotoxic profile and to identify cancer types that are most sensitive to its effects. The experimental protocols and conceptual frameworks provided in this guide offer a roadmap for researchers to further elucidate the therapeutic potential of this promising compound.

References

- 1. goldbio.com [goldbio.com]

- 2. mdpi.com [mdpi.com]

- 3. soc.chim.it [soc.chim.it]

- 4. Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antitumor Effects of Synthetic 6,7-Annulated-4-substituted Indole Compounds in L1210 Leukemic Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. The Cell-Cycle Arrest and Apoptotic Functions of p53 in Tumor Initiation and Progression - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Isolation of Novel 4-Methoxyoxindole Compounds: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of novel 4-methoxyoxindole compounds. Aimed at researchers, scientists, and drug development professionals, this document details the core methodologies and presents key data to facilitate further research and development in this promising area of medicinal chemistry. While the primary focus is on the this compound scaffold, this guide also incorporates detailed information on closely related and illustrative 5-methoxyoxindole analogues due to the current availability of comprehensive public data.

The oxindole core is a privileged scaffold in drug discovery, with numerous derivatives exhibiting a wide range of biological activities, including anticancer and anti-inflammatory properties. The introduction of a methoxy group at the 4-position of the oxindole ring is of significant interest as it is anticipated to modulate the compound's physicochemical properties and biological activity. This guide will explore the synthesis, isolation, and therapeutic potential of this emerging class of compounds.

I. Synthesis of Novel Methoxyoxindole Derivatives

The synthesis of substituted oxindoles can be achieved through various established chemical reactions. A notable example is the synthesis of novel benzylidene- and ketoxime-substituted 5-methoxyoxindoles, which have demonstrated significant anti-inflammatory and analgesic activities.

General Synthetic Workflow

The synthesis of these novel compounds typically involves a multi-step process, starting from commercially available substituted oxindoles. A general workflow for the synthesis of such derivatives is outlined below.

physicochemical properties of 4-Methoxyoxindole

An In-depth Technical Guide to the Physicochemical Properties of 4-Methoxyoxindole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the core (CAS RN: 7699-17-4), a substituted oxindole of interest in medicinal chemistry and organic synthesis. This document collates available experimental and predicted data, outlines a representative synthetic pathway, and provides generalized experimental protocols relevant to its characterization.

Core Physicochemical Properties

This compound, also known as 4-methoxyindolin-2-one, is an aromatic heterocyclic organic compound. Its core structure consists of a benzene ring fused to a pyrrolidinone ring, with a methoxy group substitution at the 4-position. The presence of the lactam (cyclic amide) functionality, the aromatic ring, and the electron-donating methoxy group dictates its chemical reactivity and physical properties.

Data Summary

The known and predicted are summarized in the table below. It is important to note that while experimental data for the melting point is available, other parameters are derived from computational predictions and should be treated as estimates.

| Property | Value | Data Type | Source(s) |

| CAS Registry Number | 7699-17-4 | Experimental | [1] |

| Molecular Formula | C₉H₉NO₂ | Experimental | [1] |

| Molecular Weight | 163.17 g/mol | Calculated | [1] |

| Appearance | Off-white to light brown solid | Experimental | [1] |

| Melting Point | 196 °C | Experimental | [1] |

| Boiling Point | 355.4 ± 42.0 °C | Predicted | [1] |

| Density | 1.208 ± 0.06 g/cm³ | Predicted | [1] |

| pKa (Acidic) | 13.79 ± 0.20 | Predicted | [1] |

Synthesis and Experimental Protocols

While specific, peer-reviewed synthesis protocols for this compound are not widely published, a common and effective method for producing substituted oxindoles is through the reductive cyclization of corresponding 2-nitrophenylacetic acids.

Generalized Synthesis Workflow

The synthesis of this compound can be logically proposed via a two-step process starting from 2-methoxy-6-nitrotoluene. The workflow involves an oxidation step to form the acetic acid derivative, followed by a reductive cyclization to yield the final oxindole product.

Experimental Protocol: Melting Point Determination

The melting point is a critical parameter for assessing the purity of a crystalline solid. The following is a standard protocol for its determination.

Objective: To determine the melting point range of a synthesized solid sample of this compound.

Apparatus:

-

Capillary melting point apparatus

-

Glass capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle

-

Sample of this compound (dried)

Procedure:

-

Sample Preparation: Ensure the this compound sample is completely dry and free of solvent. If necessary, grind the crystalline sample into a fine powder using a mortar and pestle.

-

Capillary Loading: Tap the open end of a capillary tube into the powdered sample to pack a small amount of material into the tube. The packed sample should be approximately 2-3 mm in height.

-

Apparatus Setup: Place the loaded capillary tube into the sample holder of the melting point apparatus.

-

Heating and Observation:

-

Set the apparatus to heat at a rapid rate initially to approach the expected melting point (e.g., to ~180 °C).

-

Reduce the heating rate to 1-2 °C per minute as the temperature nears the expected melting point of 196 °C.

-

Carefully observe the sample through the magnifying lens.

-

-

Data Recording:

-

Record the temperature at which the first drop of liquid appears. This is the onset of melting.

-

Record the temperature at which the entire solid sample has turned into a clear liquid. This is the completion of melting.

-

The two recorded temperatures constitute the melting point range. For a pure compound, this range should be narrow (typically < 2 °C).

-

Biological Activity and Signaling Pathways

As of the current literature, there is limited specific information detailing the biological activity or signaling pathway modulation for this compound itself. However, the oxindole scaffold is a well-established "privileged structure" in medicinal chemistry. Various substituted oxindoles are known to be potent inhibitors of several protein kinases, including receptor tyrosine kinases (RTKs) like VEGFR and PDGFR, and intracellular kinases such as Src and Aurora kinases.

The logical workflow for investigating a novel oxindole derivative like this compound would involve a series of tiered screening and validation steps.

References

The 4-Methoxyoxindole Scaffold: A Privileged Core in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 4-methoxyoxindole core is a prominent structural motif in medicinal chemistry, recognized for its versatile biological activities. This heterocyclic scaffold serves as a cornerstone for the development of novel therapeutic agents, particularly in oncology. Its unique stereoelectronic properties allow for diverse functionalization, leading to compounds with potent and selective inhibitory effects on various biological targets. This guide provides a comprehensive overview of the this compound scaffold, including its synthesis, biological activities, and mechanisms of action, supported by quantitative data, detailed experimental protocols, and visual diagrams of relevant cellular pathways and workflows.

Synthesis of the this compound Scaffold

The synthesis of this compound and its derivatives can be achieved through several established chemical routes. A common strategy involves the cyclization of appropriately substituted anilines. One illustrative method is the Knoevenagel condensation of an oxindole with a substituted aromatic aldehyde, which can then be further modified.

A general synthetic approach is outlined below:

Biological Activities and Therapeutic Potential

Derivatives of the this compound scaffold have demonstrated a broad spectrum of biological activities, with the most significant being in the realm of cancer therapy. These compounds are known to target fundamental cellular processes involved in cancer progression, such as cell division and signal transduction.

Anticancer Activity

A primary mechanism through which this compound derivatives exert their anticancer effects is by inhibiting tubulin polymerization.[1] By binding to the colchicine site on β-tubulin, these compounds disrupt the formation of microtubules, which are essential components of the mitotic spindle. This disruption leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis (programmed cell death).[2]

Several this compound derivatives have shown potent cytotoxicity against a range of human cancer cell lines. The table below summarizes the in vitro anticancer activity of selected compounds.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 1 | A549 (Lung) | 0.19 - 0.41 | [3] |

| KB (Nasopharyngeal) | 0.19 - 0.41 | [3] | |

| DU145 (Prostate) | 0.19 - 0.41 | [3] | |

| Compound 2 | A549 (Lung) | 1.51 | [1] |

| MDA-MB-231 (Breast) | 2.83 | [1] | |

| Compound 3 | K-562 (Leukemia) | 0.04 | [4] |

| SaOS-2 (Osteosarcoma) | 0.04 | [4] |

Kinase Inhibition

In addition to their effects on tubulin, some oxindole derivatives function as kinase inhibitors.[5] Kinases are crucial enzymes in cellular signaling pathways that regulate cell growth, proliferation, and survival. The PI3K/Akt/mTOR pathway is a key signaling cascade that is often dysregulated in cancer. Indole compounds have been shown to modulate this pathway, thereby inhibiting cancer cell proliferation and survival.[6]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound derivatives.

General Synthesis Protocol for 3-Substituted Methylidene Oxindoles

This protocol describes a Knoevenagel condensation for the synthesis of 3-substituted methylidene oxindoles.[7]

Materials:

-

Oxindole (10 mmol)

-

Substituted aromatic aldehyde (10 mmol)

-

Propan-2-ol (10 ml)

-

Piperidine (0.5 ml)

Procedure:

-

A solution of oxindole (1.37 g, 10 mmol) and the substituted aldehyde (10 mmol) in propan-2-ol (10 ml) is prepared in a round-bottom flask.

-

Piperidine (0.5 ml, 5 mmol) is added to the solution.

-

The reaction mixture is refluxed at 100°C for 3 hours.

-

Upon cooling, the resulting solid is filtered and dried under reduced pressure.

-

The crude product is purified by sublimation to yield the final 3-substituted methylidene oxindole.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[1][3]

Materials:

-

Human cancer cell lines

-

Culture medium (e.g., DMEM with 10% FBS)

-

This compound derivative stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/ml in PBS)

-

DMSO

-

96-well plates

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of the this compound derivative and incubate for 48-72 hours.

-

Add 20 µl of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µl of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Tubulin Polymerization Inhibition Assay

This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.[2]

Materials:

-

Purified tubulin

-

GTP solution

-

Polymerization buffer

-

This compound derivative

-

Spectrophotometer with temperature control

Procedure:

-

Prepare a reaction mixture containing tubulin in polymerization buffer.

-

Add various concentrations of the this compound derivative or vehicle control.

-

Initiate polymerization by adding GTP and increasing the temperature to 37°C.

-

Monitor the change in absorbance at 340 nm over time.

-

The rate of tubulin polymerization is proportional to the increase in absorbance. Calculate the percentage of inhibition relative to the control.

Western Blot Analysis

Western blotting is used to detect specific proteins in a cell lysate, for example, to assess the levels of proteins involved in cell cycle regulation or apoptosis.

Materials:

-

Cell lysates from treated and untreated cells

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (e.g., against β-actin, cyclin B1, Bcl-2)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Separate proteins from cell lysates by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour.

-

Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

Conclusion

The this compound scaffold represents a highly "privileged" structure in the landscape of drug discovery. Its synthetic tractability and the potent biological activities of its derivatives, particularly as anticancer agents, make it an area of intense research. The ability of these compounds to target fundamental cellular machinery such as the microtubule network and key signaling pathways underscores their therapeutic potential. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to explore and expand upon the promise of the this compound core in the quest for novel and effective medicines.

References

- 1. Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Biological Evaluation of New Antitubulin Agents Containing 2-(3′,4′,5′-trimethoxyanilino)-3,6-disubstituted-4,5,6,7-tetrahydrothieno[2,3-c]pyridine Scaffold | MDPI [mdpi.com]

- 3. baylor-ir.tdl.org [baylor-ir.tdl.org]

- 4. Design, synthesis, and evaluation of 4,5,6,7-tetrahydrobenzo[d]thiazole-based novel dual kinase inhibitors of CK2 and GSK3β - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis and anticancer evaluation of novel hydrazide-2-oxindole analogues as GSK-3β kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 4-Methoxyindole | High-Purity Research Compound [benchchem.com]

Spectroscopic Characterization of 4-Methoxyoxindole: A Technical Guide for Drug Discovery Professionals

Introduction: The Significance of the 4-Methoxyoxindole Scaffold

The oxindole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a broad spectrum of biological activities. Its rigid, bicyclic structure provides a unique three-dimensional framework for interacting with biological targets. The introduction of a methoxy group at the 4-position of the aromatic ring, yielding this compound, significantly modulates the electronic properties of the molecule. This electron-donating group can influence binding affinities, metabolic stability, and pharmacokinetic profiles, making it a valuable building block in drug discovery programs targeting kinases, proteases, and other enzyme families.

This guide provides an in-depth analysis of the essential spectroscopic techniques required for the unambiguous structural elucidation and characterization of this compound. As direct, published spectra for this specific compound are not consolidated in a single source, this document synthesizes data from analogous structures and first principles to present a predictive yet robust characterization profile. The causality behind experimental choices and the logic of spectral interpretation are emphasized to provide field-proven insights for researchers.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is the cornerstone for determining the proton framework of a molecule. It provides precise information on the chemical environment, connectivity, and relative number of different types of protons.

Expert Rationale & Experimental Protocol

The primary objective is to resolve all proton signals and their coupling patterns. A high-field spectrometer (≥400 MHz) is chosen to maximize signal dispersion, which is crucial for resolving the closely spaced aromatic protons. Deuterated dimethyl sulfoxide (DMSO-d₆) is selected as the solvent due to its excellent solvating power for polar molecules like oxindoles and its ability to sharpen the N-H proton signal through hydrogen bonding, making it easier to identify.

Step-by-Step Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of DMSO-d₆.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

-

Instrument Setup: Acquire the spectrum on a 400 MHz NMR spectrometer.

-

Acquisition Parameters: Utilize a standard pulse sequence with a sufficient number of scans (e.g., 16-32) to achieve a high signal-to-noise ratio.

Caption: Workflow for ¹H NMR Spectroscopic Analysis.

Predicted Spectrum and Interpretation

The ¹H NMR spectrum of this compound is expected to display five distinct signals corresponding to its nine protons. The interpretation relies on analyzing chemical shift (δ), integration, and multiplicity.

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale |

| NH | ~10.4 | Singlet (s) | 1H | The amide proton is deshielded and typically appears as a broad or sharp singlet downfield. Its chemical shift is solvent-dependent. |

| H-6 | ~7.20 | Triplet (t) | 1H | Coupled to both H-5 and H-7 with similar coupling constants, resulting in a triplet. It is in a standard aromatic region. |

| H-5 | ~6.90 | Doublet (d) | 1H | Ortho-coupled to H-6. Experiences some shielding from the adjacent methoxy group at C4. |

| H-7 | ~6.85 | Doublet (d) | 1H | Ortho-coupled to H-6. This proton is part of the benzene ring fused to the heterocyclic portion. |

| OCH₃ | ~3.90 | Singlet (s) | 3H | Methoxy protons are shielded and appear as a characteristic sharp singlet with no coupling. |

| CH₂ | ~3.50 | Singlet (s) | 2H | The methylene protons at C3 are adjacent to a carbonyl and a quaternary carbon, resulting in a singlet in a region typical for such groups. |

Note: Predicted chemical shifts are based on data for the unsubstituted oxindole core and known substituent effects of a 4-methoxy group on an aromatic ring.[1][2]

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy complements ¹H NMR by providing a map of the carbon skeleton. In a standard proton-decoupled experiment, each unique carbon atom produces a single sharp peak, allowing for a direct count of non-equivalent carbons.

Expert Rationale & Experimental Protocol

The protocol is similar to that of ¹H NMR, but requires a significantly higher number of scans due to the low natural abundance of the ¹³C isotope (~1.1%). The choice of a high-field instrument helps in reducing acquisition time and improving resolution.

Step-by-Step Protocol:

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration may be used if needed.

-

Instrument Setup: Acquire the spectrum on the same 400 MHz spectrometer, switching to the carbon channel (e.g., 101 MHz).

-

Acquisition Parameters: Employ a proton-decoupled pulse sequence. The number of scans will be substantially higher (e.g., 1024 or more) to achieve adequate signal intensity.

Caption: Correlation of Structure to Unique ¹³C NMR Signals.

Predicted Spectrum and Interpretation

This compound has nine carbon atoms, all of which are chemically non-equivalent, leading to nine expected signals in the proton-decoupled ¹³C NMR spectrum.

| Carbon Assignment | Predicted δ (ppm) | Rationale |

| C=O (C-2) | ~178 | The lactam carbonyl carbon is highly deshielded and appears significantly downfield, a characteristic feature of oxindoles. |

| C-4 | ~155 | Aromatic carbon directly attached to the electron-donating methoxy group, making it highly deshielded. |

| C-7a | ~145 | Quaternary aromatic carbon at the ring junction, typically found in this downfield region. |

| C-6 | ~128 | Aromatic CH carbon, its shift is influenced by its position relative to the other substituents. |

| C-3a | ~125 | Quaternary aromatic carbon adjacent to the methylene group. |

| C-7 | ~115 | Aromatic CH carbon. |

| C-5 | ~110 | Aromatic CH carbon, shielded by the para-methoxy group. |

| OCH₃ | ~56 | The methoxy carbon signal is highly characteristic and appears in a predictable region.[3] |

| CH₂ (C-3) | ~36 | The aliphatic methylene carbon is shielded relative to the aromatic carbons and appears in a typical range for a CH₂ group alpha to a carbonyl. |

Note: Predicted chemical shifts are based on general values for substituted benzenes and oxindole derivatives.[4]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Expert Rationale & Experimental Protocol

The goal is to obtain a clear spectrum showing all characteristic vibrational bands. The solid-state KBr pellet method is chosen as it avoids solvent interference and provides sharp, well-defined peaks for crystalline samples.

Step-by-Step Protocol:

-

Sample Preparation: Grind a small amount (~1-2 mg) of this compound with ~100 mg of dry, spectroscopic-grade potassium bromide (KBr) using an agate mortar and pestle.

-

Pellet Formation: Press the resulting powder into a thin, transparent pellet using a hydraulic press.

-

Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and record the spectrum, typically from 4000 to 400 cm⁻¹.

-

Background Correction: A background spectrum of an empty sample holder or a pure KBr pellet must be recorded and subtracted from the sample spectrum.

Caption: Correlation of Functional Groups to IR Frequencies.

Predicted Spectrum and Interpretation

The FTIR spectrum provides a distinct "fingerprint" for this compound, with several key absorption bands confirming its structure.

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity | Significance |

| N-H Stretch | ~3200 | Strong, Broad | Confirms the presence of the secondary amide (lactam) N-H group. Broadening is due to hydrogen bonding in the solid state.[5] |

| Aromatic C-H Stretch | 3000 - 3100 | Medium | Characteristic of C-H bonds on the benzene ring. |

| Aliphatic C-H Stretch | 2850 - 2980 | Medium | Corresponds to the stretching of C-H bonds in the CH₂ and OCH₃ groups. |

| C=O Stretch (Amide I) | ~1700 | Very Strong, Sharp | This is the most intense and diagnostic peak in the spectrum, confirming the presence of the five-membered lactam carbonyl group.[2][6] |

| Aromatic C=C Stretch | ~1610, ~1480 | Medium-Strong | These absorptions are characteristic of the benzene ring. |

| Aromatic C-O Stretch | ~1250 | Strong | Arises from the asymmetric stretching of the C-O-C ether linkage. |

Mass Spectrometry (MS)

Mass spectrometry is an essential analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the exact molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

Expert Rationale & Experimental Protocol

Electrospray Ionization (ESI) is selected as the ionization method because it is a "soft" technique that minimizes fragmentation, ensuring a strong signal for the molecular ion. Operating in positive ion mode is ideal for nitrogen-containing compounds like oxindoles, as the nitrogen atom is readily protonated to form a stable [M+H]⁺ ion.

Step-by-Step Protocol:

-

Sample Preparation: Prepare a dilute solution of this compound (e.g., ~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Infusion: Introduce the sample into the ESI source of the mass spectrometer via direct infusion using a syringe pump.

-

Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged droplets.

-

Data Acquisition: Acquire the mass spectrum in positive ion mode, scanning a relevant m/z range (e.g., 50-500 Da). High-resolution mass spectrometry (HRMS) can be used for exact mass determination.

Caption: Experimental Workflow for ESI-Mass Spectrometry.

Predicted Spectrum and Interpretation

The molecular formula of this compound is C₉H₉NO₂, with a calculated monoisotopic mass of 163.06 g/mol .

| Ion | Predicted m/z | Significance |

| [M+H]⁺ | 164.065 | This is the protonated molecular ion, which should be the base peak (most intense signal) in the ESI spectrum. Its accurate mass confirms the elemental composition. |

| [M+Na]⁺ | 186.047 | An adduct with sodium ions is commonly observed in ESI-MS. |

| [M+H-CO]⁺ | 136.070 | A characteristic fragmentation pathway for oxindoles involves the loss of a neutral carbon monoxide (CO) molecule (28 Da) from the lactam ring.[7] |

| [M+H-CH₃]⁺ | 149.049 | Loss of a methyl radical from the methoxy group is another plausible fragmentation pathway. |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, providing information about electronic transitions within a molecule. It is particularly useful for characterizing compounds with conjugated π-electron systems.

Expert Rationale & Experimental Protocol

The conjugated system of the benzene ring fused to the α,β-unsaturated lactam in this compound is expected to produce characteristic UV absorptions. Ethanol is chosen as the solvent because it is transparent in the relevant UV range (200-400 nm) and effectively solubilizes the analyte.

Step-by-Step Protocol:

-

Sample Preparation: Prepare a dilute stock solution of this compound in ethanol. Perform serial dilutions to find a concentration that gives a maximum absorbance reading between 0.5 and 1.0.

-

Blank Measurement: Fill a quartz cuvette with pure ethanol and use it to zero the spectrophotometer (this is the blank).

-

Sample Measurement: Replace the blank with a cuvette containing the sample solution.

-

Data Acquisition: Scan the absorbance from approximately 400 nm down to 200 nm to generate the absorption spectrum.

Predicted Spectrum and Interpretation

The UV-Vis spectrum of this compound is predicted to show distinct absorption bands related to π→π* electronic transitions within its aromatic and conjugated system.

| Predicted λₘₐₓ (nm) | Associated Transition | Rationale |

| ~250 nm | π→π | This band is characteristic of the substituted benzene ring chromophore. |

| ~290-310 nm | π→π | This longer-wavelength absorption is attributed to the extended conjugation of the entire oxindole system. The electron-donating methoxy group (an auxochrome) likely shifts this band to a longer wavelength (a bathochromic shift) compared to unsubstituted oxindole.[8][9] |

Conclusion

The comprehensive application of ¹H NMR, ¹³C NMR, FTIR, Mass Spectrometry, and UV-Vis spectroscopy provides a self-validating system for the complete and unambiguous characterization of this compound. ¹H and ¹³C NMR define the precise carbon-hydrogen framework, FTIR confirms the presence of key functional groups (notably the lactam C=O and N-H), mass spectrometry verifies the molecular weight and elemental composition, and UV-Vis spectroscopy corroborates the nature of the conjugated electronic system. Together, these techniques form an indispensable toolkit for chemists in drug discovery and development, ensuring the identity, purity, and structural integrity of this valuable synthetic intermediate.

References

- 1. 4-Methoxyindole(4837-90-5) 1H NMR spectrum [chemicalbook.com]

- 2. Oxindole(59-48-3) IR Spectrum [m.chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 5. Polarized IR spectra of the hydrogen bond in two different oxindole polymorphs with cyclic dimers in their lattices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and solid-state characterisation of 4-substituted methylidene oxindoles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Potential Therapeutic Targets of 4-Methoxyoxindole: A Technical Guide for Drug Discovery Professionals

Disclaimer: Publicly available research specifically detailing the therapeutic targets of 4-methoxyoxindole is limited. This document provides an in-depth analysis of the potential therapeutic targets of this compound by examining the well-established biological activities of the broader oxindole chemical scaffold. The information presented herein is intended to guide future research and drug development efforts by highlighting promising avenues of investigation based on data from structurally related compounds.

Introduction

The oxindole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds and approved drugs. Its versatile structure allows for substitutions at various positions, leading to a diverse range of pharmacological activities. While this compound itself has not been extensively studied, its structural analogs have shown significant potential in oncology, immunology, and metabolic diseases. This technical guide consolidates the current understanding of the therapeutic targets of oxindole derivatives to infer the potential mechanisms of action and therapeutic applications of this compound.

Potential Therapeutic Targets

Based on the activities of related oxindole-containing molecules, the primary potential therapeutic targets for this compound and its derivatives can be categorized into three main classes: Protein Kinases, Immuno-oncology targets, and G-protein coupled receptors.

Protein Kinase Inhibition

The oxindole core is a common feature in many potent protein kinase inhibitors. These enzymes play a crucial role in cell signaling pathways that regulate cell growth, proliferation, differentiation, and survival. Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.

Key Kinase Targets for Oxindole Derivatives:

-

VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2): A key regulator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.

-

CDKs (Cyclin-Dependent Kinases): Master regulators of the cell cycle. Inhibition of CDKs can lead to cell cycle arrest and apoptosis in cancer cells.

-

PI3Kδ (Phosphoinositide 3-kinase delta): Involved in the PI3K/Akt/mTOR signaling pathway, which is frequently hyperactivated in cancer and plays a role in cell survival and proliferation.

-

TAK1 (Transforming growth factor-β-activated kinase 1): A key mediator in the MAPK signaling pathway, involved in inflammation and immunity.

-

FLT3 (FMS-like tyrosine kinase 3): Often mutated and constitutively active in acute myeloid leukemia (AML).

Quantitative Data on Oxindole-Based Kinase Inhibitors:

| Compound Class | Target Kinase | IC50 Value | Reference |

| Oxindole-pyridine derivatives | Akt1 | 0.17 nM | [1] |

| 3-alkenyl-oxindole derivatives | VEGFR-2 | 13 nM (Nintedanib) | [2] |

| Oxindole derivatives | TAK1 | 8.9 nM | [3][4] |

| Oxindole-based derivatives | FLT3 | 36.21 nM | [5] |

| Oxindole-based derivatives | CDK2 | 8.17 nM | [5] |

| Benzyl oxindole derivatives | PI3Kδ | 6.3 nM | [6] |

Indoleamine 2,3-dioxygenase 1 (IDO1) Inhibition

IDO1 is a heme-containing enzyme that catalyzes the initial and rate-limiting step in tryptophan catabolism. In the context of cancer, increased IDO1 activity leads to the depletion of tryptophan, an essential amino acid for T-cell proliferation and function, and the accumulation of kynurenine metabolites, which are immunosuppressive. By inhibiting IDO1, the tumor's ability to evade the immune system can be compromised. Several oxindole-based compounds have been identified as potent IDO1 inhibitors.[7]

Quantitative Data on Oxindole-Based IDO1 Inhibitors:

| Compound Class | Target Enzyme | IC50 Value | Reference |

| Alkene oxindole derivatives | IDO1 | 0.19 µM | [7] |

| Spiro-oxindole derivatives | IDO1 | 7.9 µM | [8] |

| 2H-benzo[b][7][9]oxazin-3(4H)-one derivatives with 1,2,3-triazole | IDO1 | 3.63 µM | [10] |

β3-Adrenergic Receptor Agonism

A direct, albeit developmental, link for this compound has been established through its use as a precursor in the synthesis of potent and selective β3-adrenergic receptor agonists.[11] The β3-adrenergic receptor is predominantly expressed in adipose tissue and the bladder. Agonism of this receptor can lead to increased lipolysis and thermogenesis, as well as relaxation of the bladder detrusor muscle. This suggests a potential therapeutic application for this compound derivatives in the treatment of metabolic disorders like obesity and type 2 diabetes, as well as overactive bladder.

Signaling Pathways

The therapeutic effects of oxindole derivatives are mediated through their modulation of key intracellular signaling pathways.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, survival, and metabolism. Oxindole derivatives have been shown to inhibit key components of this pathway, leading to anti-proliferative effects in cancer cells.[12][13]

Caption: Potential inhibition of the PI3K/Akt/mTOR pathway by this compound.

MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the ERK cascade, is critical for cell proliferation, differentiation, and survival. The oxindole derivative GW-5074 has been shown to inhibit this pathway by antagonizing ERK phosphorylation, leading to antiviral effects.[14][15]

Caption: Potential antagonism of the MAPK/ERK signaling pathway by this compound.

Experimental Protocols

Detailed methodologies are crucial for the validation and advancement of drug discovery programs. Below are representative protocols for key assays used to evaluate the activity of oxindole derivatives.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay quantifies the amount of ADP produced in a kinase reaction, which is proportional to the kinase activity.

Materials:

-

Kinase of interest (e.g., VEGFR-2, CDK2)

-

Kinase substrate peptide

-

ATP

-

Test compound (e.g., this compound derivative)

-

Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar

-

White, opaque 96- or 384-well plates

Procedure:

-

Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO. Perform serial dilutions to create a concentration gradient.

-

Kinase Reaction:

-

In a multi-well plate, add the serially diluted test compound or DMSO as a vehicle control.

-

Add the kinase to each well and incubate for a defined period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the kinase reaction by adding a mixture of the substrate and ATP.

-

Incubate the plate at 30°C for 60 minutes.

-

-

ADP Detection:

-

Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

-

-

Data Analysis:

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition for each compound concentration relative to the DMSO control.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

IDO1 Enzyme Inhibition Assay (Cell-Free, Absorbance-Based)

This method measures the production of kynurenine, the product of the IDO1-catalyzed reaction, which can be detected by its absorbance.[16]

Materials:

-

Recombinant human IDO1 enzyme

-

L-tryptophan (substrate)

-

Test compound

-

Assay Buffer (e.g., 50 mM potassium phosphate buffer, pH 6.5)

-

Cofactors: Ascorbic acid, Methylene blue

-

Catalase

-

Trichloroacetic acid (TCA)

-

96-well UV-transparent plates

Procedure:

-

Reaction Setup:

-

In a 96-well plate, prepare a reaction mixture containing the assay buffer, L-tryptophan, ascorbic acid, methylene blue, and catalase.

-

Add the test compound at various concentrations or DMSO as a control.

-

Initiate the reaction by adding the IDO1 enzyme.

-

-

Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

-

Reaction Termination and Hydrolysis:

-

Stop the reaction by adding TCA.

-

Incubate the plate at 50°C for 30 minutes to hydrolyze the initial product, N-formylkynurenine, to kynurenine.

-

-

Data Acquisition:

-

Measure the absorbance of the kynurenine product at a wavelength of 320-325 nm using a plate reader.

-

-

Data Analysis:

-

Calculate the percent inhibition of IDO1 activity for each compound concentration.

-

Determine the IC50 value from the dose-response curve.

-

Experimental Workflow

The following diagram illustrates a typical workflow for the initial screening and characterization of a novel oxindole derivative like this compound.

Caption: A generalized workflow for the discovery and development of oxindole-based therapeutics.

Conclusion

While direct evidence for the therapeutic targets of this compound is currently sparse, the extensive research on the broader oxindole class of compounds provides a strong foundation for future investigations. The potential for this compound and its derivatives to act as inhibitors of key protein kinases and the immuno-oncology target IDO1, as well as modulators of the β3-adrenergic receptor, warrants further exploration. The experimental protocols and workflows outlined in this guide offer a systematic approach to elucidating the biological activity of this compound and advancing its potential as a novel therapeutic agent. Researchers and drug development professionals are encouraged to leverage this information to design and execute studies that will uncover the full therapeutic potential of this promising scaffold.

References

- 1. Discovery and SAR of oxindole-pyridine-based protein kinase B/Akt inhibitors for treating cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of a new potent oxindole multi-kinase inhibitor among a series of designed 3-alkenyl-oxindoles with ancillary carbonic anhydrase inhibitory activity as antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Oxindole derivatives as inhibitors of TAK1 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Optimization of Versatile Oxindoles as Selective PI3Kδ Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and evaluation of oxindoles as promising inhibitors of the immunosuppressive enzyme indoleamine 2,3-dioxygenase 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Spiro-Oxindole Skeleton Compounds Are Efficient Inhibitors for Indoleamine 2,3-Dioxygenase 1: An Attractive Target for Tumor Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Rational design of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors featuring 1,2,3-triazole derivatives with enhanced anti-inflammatory and analgesic efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Potent oxindole based human beta3 adrenergic receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Targeted regulation of PI3K/Akt/mTOR/NF-κB signaling by indole compounds and their derivatives: mechanistic details and biological implications for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The Oxindole GW-5074 Inhibits JC Polyomavirus Infection and Spread by Antagonizing the MAPK-ERK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The Oxindole GW-5074 Inhibits JC Polyomavirus Infection and Spread by Antagonizing the MAPK-ERK Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]

in silico modeling of 4-Methoxyoxindole interactions

An In-Depth Technical Guide to the In Silico Modeling of 4-Methoxyoxindole Interactions

Abstract

The oxindole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in numerous bioactive compounds.[1] This guide provides a comprehensive, in-depth exploration of the computational methodologies used to model the interactions of a specific derivative, this compound. As researchers, scientists, and drug development professionals, understanding and applying in silico techniques is paramount for accelerating the discovery pipeline, reducing costs, and refining molecular design.[2][3] This document moves beyond a simple recitation of protocols; it delves into the strategic reasoning behind methodological choices, offering a self-validating framework for robust and reproducible computational analysis. We will navigate the complete workflow, from target identification and molecular docking to the dynamic simulation of complex stability and the prediction of pharmacokinetic properties, using Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a well-established target for oxindole derivatives, as our primary case study.[1][4][5]

The Strategic Imperative for Modeling this compound

The 2-oxindole core, a bicyclic structure featuring a fused benzene and pyrrolidone ring, is a versatile pharmacophore.[1] Its derivatives have demonstrated a wide array of pharmacological activities, including antiviral, anti-inflammatory, and anticancer properties.[6][7] The addition of a methoxy group at the 4-position (this compound) modifies the scaffold's electronic and steric properties, potentially altering its binding affinity, selectivity, and metabolic stability.

In silico modeling provides a rational, cost-effective pathway to:

-

Hypothesize and Validate Biological Targets: Identify potential protein partners for this compound by screening it against target libraries.

-

Elucidate Binding Mechanisms: Understand the specific molecular interactions—hydrogen bonds, hydrophobic contacts, and electrostatic forces—that govern its binding to a target.

-

Predict Biological Activity: Use quantitative structure-activity relationship (QSAR) models to forecast the potency of novel derivatives.[2][4]

-

Assess Drug-Likeness: Evaluate absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles early in the discovery process to mitigate late-stage failures.[8][9]

Case Study Target: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)

VEGFR-2 is a receptor tyrosine kinase that plays a critical role in angiogenesis, the formation of new blood vessels—a process essential for tumor growth and metastasis.[1] Its inhibition is a clinically validated strategy in oncology, and numerous oxindole-based compounds have been developed as potent VEGFR-2 inhibitors.[4][5] Therefore, VEGFR-2 serves as an authoritative and relevant target for demonstrating the in silico modeling of this compound.

Foundational In Silico Approaches: A Unified Workflow

Modern drug discovery leverages a synergistic combination of ligand-based and structure-based computational methods.[2][10] The choice of method depends on the available information, particularly the knowledge of the 3D structure of the biological target.

-

Structure-Based Drug Design (SBDD): Employed when the 3D structure of the target protein is known (from X-ray crystallography, NMR, or cryo-EM).[3] Techniques include molecular docking and molecular dynamics.

-

Ligand-Based Drug Design (LBDD): Used when the target structure is unknown but a set of active molecules has been identified.[2] Methods include pharmacophore modeling and 3D-QSAR.

The following diagram illustrates a comprehensive workflow that integrates these approaches.

Caption: A comprehensive workflow for the in silico analysis of this compound.

Core Methodology I: Molecular Docking

Molecular docking predicts the preferred orientation of a ligand within a protein's active site and estimates the binding affinity.[3] This technique is fundamental to SBDD, providing a static snapshot of the most probable protein-ligand complex.

Causality Behind the Protocol:

The goal is to computationally emulate the natural binding process. This requires preparing both the protein and ligand to be physically realistic (e.g., adding hydrogens, assigning correct charges) and then using a scoring function to evaluate thousands of possible binding poses to identify the one with the lowest free energy of binding.

Experimental Protocol: Docking this compound into VEGFR-2

This protocol uses the Schrödinger Suite as an example, a common platform in drug discovery.

-

Protein Preparation:

-

Objective: To clean and prepare the raw PDB structure for docking.

-

Step 1: Obtain the crystal structure of VEGFR-2. A suitable structure is PDB ID: 3VID, which is complexed with an oxindole-based inhibitor.[5]

-

Step 2: Load the structure into Maestro's Protein Preparation Wizard.[5]

-

Step 3: Assign bond orders, add hydrogens, and create disulfide bonds. This ensures the chemical integrity of the protein.

-

Step 4: Generate protonation states for residues at a physiological pH (e.g., 7.4) using PROPKA. This is critical as the charge on residues like Histidine, Aspartate, and Glutamate directly impacts binding.

-

Step 5: Perform a restrained energy minimization (e.g., using the OPLS force field) to relieve any steric clashes present in the crystal structure.

-

-

Ligand Preparation:

-

Objective: To generate a low-energy, 3D conformation of this compound with correct chemical properties.

-

Step 1: Build the 2D structure of this compound.

-

Step 2: Use LigPrep to generate a 3D structure. This tool will also enumerate possible ionization states, tautomers, and stereoisomers, which is crucial for ensuring the biologically relevant form of the ligand is docked.

-

Step 3: Perform an energy minimization of the ligand structure.

-

-

Receptor Grid Generation:

-

Objective: To define the active site and pre-calculate the potential energy fields for docking.

-

Step 1: Open the Receptor Grid Generation panel.

-

Step 2: Define the binding site. The most reliable method is to define the grid center based on the co-crystallized ligand from the PDB file (3VID). This ensures the docking simulation is focused on the known active site.

-

Step 3: Generate the grid. This creates a map of the active site's properties (hydrophobic, hydrogen-bonding, etc.) that the docking algorithm will use.

-

-

Ligand Docking and Analysis:

-

Objective: To dock the prepared ligand into the receptor grid and analyze the results.

-

Step 1: Use the Glide docking program. Select the prepared ligand and the generated receptor grid.

-

Step 2: Choose a docking precision level (e.g., Standard Precision 'SP' or Extra Precision 'XP'). XP is more computationally intensive but provides more rigorous scoring.

-

Step 3: Launch the docking run.

-

Step 4: Analyze the output poses. Examine the docking score (a lower score indicates better predicted binding affinity) and visually inspect the top-ranked pose to identify key interactions (hydrogen bonds, pi-pi stacking, hydrophobic contacts) with active site residues.

-

Caption: Step-by-step workflow for molecular docking.

Core Methodology II: Molecular Dynamics (MD) Simulation

While docking provides a valuable static picture, biological systems are inherently dynamic. MD simulations model the movements of atoms over time, offering insights into the stability of the protein-ligand complex and revealing conformational changes that docking cannot capture.[11][12]

Causality Behind the Protocol:

An MD simulation solves Newton's equations of motion for a system of atoms and molecules. By starting with the best-docked pose, we can simulate how the complex behaves in a more realistic, solvated environment. This validates the docking result; if the ligand quickly dissociates or the protein unfolds, the initial pose was likely unstable. Key outputs like Root Mean Square Deviation (RMSD) plots are used to assess the simulation's stability and convergence.

Experimental Protocol: MD Simulation of the VEGFR-2/4-Methoxyoxindole Complex

This protocol outlines a typical workflow using GROMACS, a widely used open-source MD engine.[13]

-

System Preparation:

-

Objective: To prepare the topology and coordinate files for the simulation.

-

Step 1: Take the top-scoring docked complex from Glide. Separate the protein and ligand into distinct PDB files.

-

Step 2: Generate the protein topology using gmx pdb2gmx. Choose a force field (e.g., AMBER99SB-ILDN) and a water model (e.g., TIP3P). The force field is a set of parameters that defines the potential energy of the system and is critical for an accurate simulation.

-

Step 3: Generate the ligand topology. This is a critical step, as standard protein force fields do not contain parameters for drug-like molecules. Use a server like CGenFF or antechamber (part of AmberTools) to generate these parameters.

-

Step 4: Merge the protein and ligand topologies.

-

-

Solvation and Ionization:

-

Objective: To create a simulation box with water and neutralizing ions.

-

Step 1: Define the simulation box using gmx editconf, ensuring sufficient distance (e.g., 1.0 nm) between the protein and the box edge.

-

Step 2: Fill the box with the chosen water model using gmx solvate.

-

Step 3: Add ions (e.g., Na+ or Cl-) using gmx grompp and gmx genion to neutralize the system's net charge, mimicking physiological salt concentrations.

-

-

Minimization and Equilibration:

-

Objective: To relax the system and bring it to the desired temperature and pressure before the production run.

-

Step 1: Energy Minimization: Run a steep descent energy minimization to remove any steric clashes introduced during solvation. Verify success by checking that the final potential energy is negative and the maximum force is below the specified tolerance.[13]

-

Step 2: NVT Equilibration: Perform a simulation in the canonical ensemble (constant Number of particles, Volume, and Temperature). This brings the system to the target temperature (e.g., 300 K) while restraining the protein and ligand heavy atoms.

-